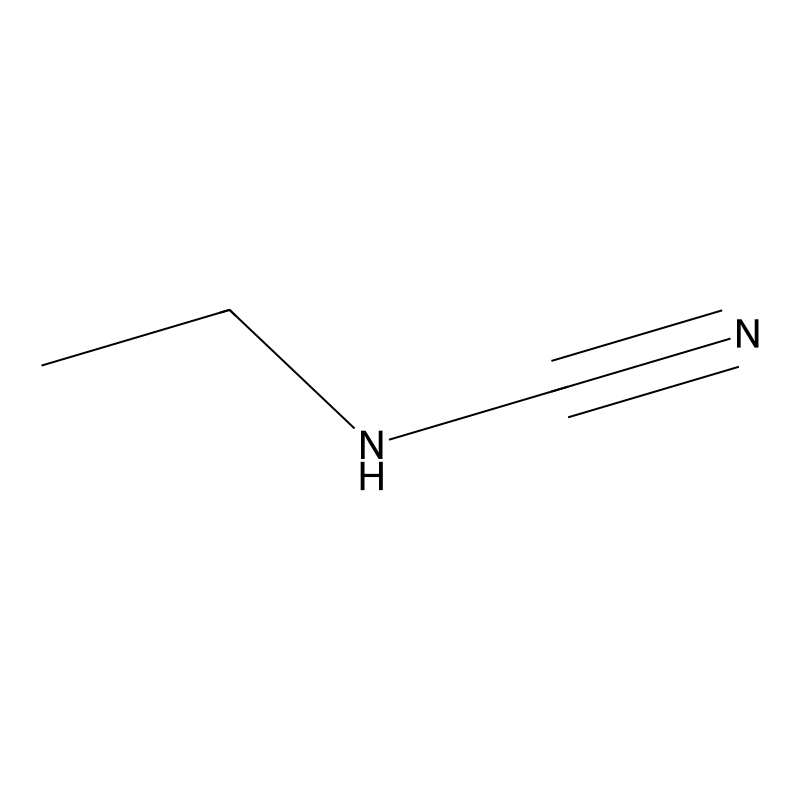

cyano(ethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for the Synthesis of Other Compounds:

N-ethylcyanamide can be used as a starting material for the synthesis of more complex molecules. For instance, research has explored its use in creating substituted guanidines, which are important functional groups found in various pharmaceuticals.

Astrochemistry:

N-ethylcyanamide's presence has been tentatively identified in interstellar space, specifically in the Sagittarius B2 molecular cloud []. This detection contributes to the understanding of the complex organic chemistry occurring in interstellar environments. However, further confirmation and investigation are needed.

Cyano(ethyl)amine, also known as ethyl cyanide amine, is an organic compound characterized by the presence of both a cyano group (-C≡N) and an ethyl amine group (-NH₂-CH₂-CH₃). It is classified as a nitrile derivative and belongs to the broader category of amines. The compound exhibits a linear structure where the cyano group is attached to an ethyl chain, making it a valuable intermediate in organic synthesis.

- Reduction Reactions: The nitrile group can be reduced to form ethylamine. This can be achieved through several methods, including:

- Hydrolysis: Cyano(ethyl)amine can undergo hydrolysis to yield carboxylic acids and ammonia. Acidic or basic hydrolysis conditions can facilitate this transformation, where the nitrile nitrogen is eventually released as ammonium ions .

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for modifications to the compound's structure by reacting with electrophiles.

Several methods for synthesizing cyano(ethyl)amine have been documented:

- Nitration of Ethylamine: Ethylamine can be reacted with cyanogen bromide or sodium cyanide to introduce the cyano group.

- Electrochemical Methods: Recent advancements have introduced electrochemical reduction processes for synthesizing ethylamines from nitriles, which offer a greener approach compared to traditional methods .

- Conventional Organic Synthesis: The reaction of ethyl halides with sodium cyanide is a straightforward method to synthesize cyano(ethyl)amine, where the nucleophilic attack of cyanide on an alkyl halide leads to the formation of the desired product .

Interaction studies involving cyano(ethyl)amine typically focus on its reactivity with biological systems or other chemical species. Research indicates that compounds containing both cyano and amine groups may interact synergistically with enzymes or receptors, leading to enhanced biological effects or improved pharmacokinetic profiles.

Several compounds share structural similarities with cyano(ethyl)amine. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Ethylamine | -NH₂-CH₂-CH₃ | A primary amine used widely in organic synthesis. |

| Acetonitrile | CH₃-C≡N | A simple nitrile that can be reduced to ethylamine. |

| Propionitrile | CH₃-CH₂-C≡N | Similar reactivity to acetonitrile; used in organic synthesis. |

| Butyronitrile | CH₃-CH₂-CH₂-C≡N | Exhibits similar chemical behavior; longer carbon chain. |

Uniqueness of Cyano(ethyl)amine

Cyano(ethyl)amine stands out due to its dual functional groups—both a cyano and an amine group—allowing for versatile reactivity not typically found in simpler compounds. This unique combination enhances its utility in synthetic organic chemistry and potential pharmaceutical applications.

Lysyl Oxidase and Lysyl Oxidase-Like Inhibitory Pathways

Cyano(ethyl)amine functions as a potent irreversible inhibitor of the lysyl oxidase enzyme family through a sophisticated mechanism-based inactivation process [1] [2]. The compound demonstrates selective targeting of lysyl oxidase (LOX) and lysyl oxidase-like proteins (LOXL1-4), which are copper-dependent amine oxidases essential for extracellular matrix stabilization [3] [4]. The inhibitory mechanism involves the formation of a covalent bond between an enzyme nucleophile and a ketenimine derivative formed from the nitrile moiety of cyano(ethyl)amine, resulting in irreversible enzyme inactivation [5] [6].

The cyano group undergoes enzymatic processing within the active site, where it participates in the formation of a reactive intermediate that alkylates critical enzyme residues [1] [7]. This mechanism-based inhibition distinguishes cyano(ethyl)amine from competitive inhibitors, as the compound becomes covalently incorporated into the enzyme structure, preventing recovery of catalytic activity even after extensive dilution [2]. The copper-binding domain of lysyl oxidase, which contains three essential histidine residues (H292, H294, H296), serves as the primary target for this irreversible modification [8].

Research has demonstrated that cyano(ethyl)amine exhibits differential potency across the lysyl oxidase family members, with IC50 values ranging from 0.2 microM for LOXL4 to 8.0 microM for LOX [2] [9]. The compound's selectivity profile indicates preferential inhibition of LOXL2 and LOXL3 over LOX, suggesting structural differences in the active site architecture that influence inhibitor binding and processing [9] [10].

Crosslink Formation Intervention

The inhibition of lysyl oxidase enzymes by cyano(ethyl)amine directly interferes with the formation of covalent crosslinks in collagen and elastin matrices [11] [12]. Lysyl oxidase catalyzes the oxidation of lysine and hydroxylysine residues to their corresponding aldehydes, allysine and hydroxyallysine, which subsequently undergo spontaneous condensation reactions to form stable intermolecular crosslinks [3] [13]. The intervention of this process by cyano(ethyl)amine prevents the formation of both immature divalent crosslinks and mature trivalent crosslinks [14] [15].

The primary crosslinks affected include the aldol condensation product formed by the reaction of two allysine residues, and dehydrolysinonorleucine resulting from allysine-lysine interactions [16] [17]. These immature crosslinks normally mature into more stable structures including desmosine and isodesmosine, which are tetrafunctional pyridinium crosslinks unique to elastin [13] [16]. Cyano(ethyl)amine treatment results in a significant increase in the proportion of guanidine hydrochloride-extractable collagen, indicating impaired crosslink formation and reduced matrix stability [11] [18].

The inhibition of crosslink formation has profound effects on tissue mechanical properties, leading to increased solubility of extracellular matrix proteins and reduced tensile strength [18] [19]. Studies have shown that cyano(ethyl)amine treatment can increase collagen extractability from 25% to 96% depending on the maturation state of the tissue [11]. This intervention provides a valuable tool for investigating the role of crosslinks in tissue development and pathology [20] [19].

Connective Tissue Research Applications

Collagen Matrix Modification Studies

Cyano(ethyl)amine has emerged as a critical research tool for investigating collagen matrix organization and function in various connective tissue contexts [20] [19]. The compound's ability to selectively inhibit lysyl oxidase-mediated crosslinking allows researchers to create experimental models with altered collagen architecture while preserving other aspects of extracellular matrix composition [18] [11]. This approach has been particularly valuable in cartilage research, where cyano(ethyl)amine treatment enables the study of collagen maturation processes independent of proteoglycan synthesis [11] [21].

In cartilage explant cultures, cyano(ethyl)amine treatment at concentrations of 0.25 mM effectively blocks collagen crosslink formation without affecting proteoglycan synthesis, collagen deposition, or cellular viability [11]. This selective effect permits detailed investigation of the relationship between collagen crosslinking and tissue mechanical properties. Studies using atomic force microscopy have revealed that cyano(ethyl)amine treatment alters collagen fibril D-spacing, shifting the distribution toward higher values and indicating changes in the ultrastructural organization of collagen fibrils [20].

The compound has proven particularly useful in tissue engineering applications, where controlled modulation of collagen crosslinking can enhance integrative repair processes [18] [22]. Pre-treatment of cartilage with cyano(ethyl)amine followed by washout creates a buildup of crosslink precursors that can subsequently be processed upon restoration of lysyl oxidase activity [18]. This approach has demonstrated improved adhesive strength development and enhanced matrix integration in experimental repair models [18] [23].

Elastic Fiber Development Research

Research utilizing cyano(ethyl)amine has provided fundamental insights into elastic fiber formation and maturation during tissue development [24] [25]. The compound's inhibitory effects on lysyl oxidase activity prevent the proper crosslinking of tropoelastin molecules, resulting in the accumulation of poorly crosslinked elastin that exhibits altered structural and functional properties [25] [26]. Studies in developing lung tissue have demonstrated that cyano(ethyl)amine administration significantly reduces both the quality and quantity of elastin in alveolar walls [24].

Investigation of elastic fiber-associated glycosaminoglycans has revealed that cyano(ethyl)amine-induced lathyritic elastin associates with different proteoglycan populations compared to normal elastin [25] [26]. Specifically, lathyritic elastin shows increased association with dermatan and heparan sulfates, while normal elastin predominantly associates with chondroitin sulfate proteoglycans [25]. This altered glycosaminoglycan profile affects the mechanical properties and enzymatic susceptibility of the resulting elastic fibers [26].

Temporal studies of elastic fiber development have shown that cyano(ethyl)amine treatment during critical developmental windows can permanently alter tissue architecture [24]. In postnatal lung development, administration of cyano(ethyl)amine on days 1, 3, and 5 resulted in decreased total length of elastic fibers and altered alveolar multiplication patterns [24]. These findings have important implications for understanding the role of elastic fiber maturation in normal tissue development and the potential consequences of disrupted crosslinking in pathological conditions [24] [27].

Cancer Research Applications

Anticancer Mechanism Investigations

Cyano(ethyl)amine has demonstrated significant potential as an anticancer agent through its ability to disrupt lysyl oxidase-mediated processes essential for tumor progression and metastasis [28] [29]. The compound's mechanism of action involves inhibiting the extracellular matrix remodeling activities of lysyl oxidase, which are critical for creating pre-metastatic niches and facilitating tumor cell invasion [29] [30]. Studies using human breast cancer cell lines have shown that cyano(ethyl)amine treatment significantly reduces the metastatic colonization potential of circulating tumor cells [29] [30].

Experimental investigations using the MDA-MB-231 breast cancer cell line have revealed that cyano(ethyl)amine administration reduces metastasis frequency by 44% when treatment is initiated prior to tumor cell injection [29]. The compound appears to be most effective during the early stages of metastatic colonization, suggesting that lysyl oxidase activity is particularly critical during extravasation and initial tissue colonization rather than for the growth of established metastases [29] [30]. Whole-body bioluminescence imaging studies have demonstrated that cyano(ethyl)amine treatment can reduce total tumor burden by up to 78% in experimental metastasis models [29].

The anticancer effects of cyano(ethyl)amine extend beyond direct inhibition of tumor cell migration to include disruption of the tumor microenvironment [14]. Lysyl oxidase-mediated collagen crosslinking creates a growth-permissive fibrotic microenvironment that supports metastatic growth by enhancing tumor cell persistence and survival [14]. By inhibiting this crosslinking process, cyano(ethyl)amine prevents the formation of the rigid collagen architecture that typically promotes tumor cell proliferation and metastatic colonization [14] [31].

Veterinary Medicine Research

Antirheumatic Activity Studies

Cyano(ethyl)amine has been investigated as an antirheumatic agent in veterinary medicine, particularly for its potential to modulate connective tissue metabolism in inflammatory joint diseases [32] [33]. The compound's ability to inhibit lysyl oxidase-mediated collagen crosslinking provides a therapeutic mechanism for reducing the excessive fibrosis and matrix remodeling associated with chronic inflammatory conditions [32]. Research in animal models has demonstrated that cyano(ethyl)amine treatment can reduce the severity of experimentally induced arthritis by preventing the formation of pathological collagen deposits [34].

Studies examining the effects of cyano(ethyl)amine on vascular collagen have shown that the compound can reduce blood pressure in hypertensive animal models through its effects on vascular connective tissue [34]. The mechanism involves reducing the highly crosslinked forms of vascular collagen that contribute to arterial stiffness and elevated blood pressure [34]. This finding has important implications for understanding the relationship between connective tissue metabolism and cardiovascular pathology in veterinary patients [34].

The compound's antirheumatic properties appear to be related to its ability to modulate the balance between collagen synthesis and degradation in inflamed tissues [35] [31]. By preventing excessive crosslinking, cyano(ethyl)amine allows for more normal collagen turnover and reduces the accumulation of pathological matrix deposits that contribute to joint dysfunction [31]. This mechanism has proven particularly relevant in models of diet-induced obesity, where lysyl oxidase activity contributes to adipose tissue fibrosis and metabolic dysfunction [35] [31].

Vascular System Research Models

Experimental Aortopathy Development

Cyano(ethyl)amine has become an essential tool for creating experimental models of aortic pathology, providing researchers with a reproducible method for inducing aortopathies that closely mimic human disease [36] [37]. Administration of cyano(ethyl)amine in young mice results in the development of characteristic aortic lesions including aneurysm formation, dissection, and rupture [36] [37]. The compound's effects are mediated through inhibition of lysyl oxidase and lysyl oxidase-like proteins, which are essential for the crosslinking of elastic and collagen fibers in the aortic wall [36] [38].

The temporal progression of cyano(ethyl)amine-induced aortopathy follows a predictable pattern, with initial elastic fiber disruption occurring within the first week of treatment, followed by progressive dilatation and potential rupture over subsequent weeks [36] [39]. Studies have established optimal dosing protocols using 0.5% weight/volume cyano(ethyl)amine in drinking water, administered to 3-4 week old mice for periods ranging from 1 to 12 weeks depending on the specific research objectives [36] [38]. This model has proven particularly valuable for investigating the molecular mechanisms underlying aortic diseases and testing potential therapeutic interventions [37] [40].

The cyano(ethyl)amine aortopathy model has revealed important insights into the role of extracellular matrix integrity in maintaining aortic structure and function [38] [39]. RNA sequencing analysis of aortic tissue from treated animals has shown upregulation of matrix metalloproteinases and inflammatory cytokines, suggesting that lysyl oxidase inhibition triggers a cascade of pathological responses [38] [37]. These findings have important implications for understanding the pathogenesis of human aortic diseases and identifying potential therapeutic targets [37] [39].

Regional Tissue Response Heterogeneity

Research using cyano(ethyl)amine has revealed striking regional differences in aortic susceptibility to lysyl oxidase inhibition, providing important insights into the heterogeneous nature of aortic pathology [36] [39]. The ascending and descending thoracic aorta exhibit distinct pathological responses to cyano(ethyl)amine treatment, with the ascending region developing primarily luminal dilatation while the descending region shows a higher incidence of dissection and false lumen formation [36] [41] [39].

Histological analysis has demonstrated that these regional differences reflect underlying variations in extracellular matrix composition and cellular response patterns [36] [39]. The ascending aorta exhibits profound medial thickening or thinning with elastic fiber disruption throughout the media, while the descending thoracic region shows more extensive collagen deposition and remodeling of the wall surrounding false lumens [36] [41]. Immunostaining studies have revealed that cells surrounding false lumens are predominantly positive for alpha-smooth muscle actin, indicating smooth muscle cell activation and phenotypic switching [36] [39].